molecular formula C30H33N3O2S2 B12009189 (5Z)-3-cyclohexyl-5-{[3-(3-isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one CAS No. 623936-35-6

(5Z)-3-cyclohexyl-5-{[3-(3-isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12009189
CAS No.: 623936-35-6
M. Wt: 531.7 g/mol
InChI Key: NHADXRJUKYWGTC-PKAZHMFMSA-N
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Description

  • The compound is a 1,3-thiazolidin-4-one derivative with a unique structure.
  • It contains a five-membered ring with sulfur at the first position and nitrogen at the third position.
  • The presence of sulfur enhances its pharmacological properties, making it valuable for drug design.
  • Preparation Methods

    • Synthetic routes for this compound involve multicomponent reactions, click chemistry, nano-catalysis, and green chemistry.
    • Reaction conditions may vary, but microwave irradiation has been used for efficient synthesis.
    • Industrial production methods are not widely reported, as this compound is primarily studied in research settings.
  • Chemical Reactions Analysis

    • The compound can undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents include hydrazine, thionyl chloride, and various aldehydes or ketones.
    • Major products formed depend on the specific reaction conditions and substituents.
  • Scientific Research Applications

      Chemistry: Used as a building block for more complex molecules due to its versatile reactivity.

      Biology: Investigated for potential biological activities, such as anticancer, antimicrobial, and antioxidant effects.

      Medicine: Research focuses on its potential as a drug candidate, especially as a DYRK1A inhibitor.

      Industry: Limited industrial applications due to its research-oriented nature.

  • Mechanism of Action

    • The compound likely exerts its effects through interactions with specific molecular targets.
    • For example, as a DYRK1A inhibitor, it may modulate kinase activity and downstream signaling pathways.
  • Comparison with Similar Compounds

    • Similar compounds include other 1,3-thiazolidin-4-ones and related heterocyclic structures.
    • Notable uniqueness lies in its specific substituents and stereochemistry.
    • Lead compounds identified in related studies include (5Z)-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one and (5Z)-5-benzo[1,3]dioxol-5-ylmethylene-2-(pyridin-2-yl)amino-1,3-thiazol-4(5H)-one.

    Remember that this compound’s research is ongoing, and its full potential is yet to be explored

    Properties

    CAS No.

    623936-35-6

    Molecular Formula

    C30H33N3O2S2

    Molecular Weight

    531.7 g/mol

    IUPAC Name

    (5Z)-3-cyclohexyl-5-[[3-[2-methyl-3-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

    InChI

    InChI=1S/C30H33N3O2S2/c1-20(2)19-35-26-16-10-15-25(21(26)3)28-22(18-32(31-28)23-11-6-4-7-12-23)17-27-29(34)33(30(36)37-27)24-13-8-5-9-14-24/h4,6-7,10-12,15-18,20,24H,5,8-9,13-14,19H2,1-3H3/b27-17-

    InChI Key

    NHADXRJUKYWGTC-PKAZHMFMSA-N

    Isomeric SMILES

    CC1=C(C=CC=C1OCC(C)C)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C4CCCCC4)C5=CC=CC=C5

    Canonical SMILES

    CC1=C(C=CC=C1OCC(C)C)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C4CCCCC4)C5=CC=CC=C5

    Origin of Product

    United States

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